![molecular formula C10H9ClN2 B1626312 8-Chloro-2-methylquinolin-4-amine CAS No. 68017-48-1](/img/structure/B1626312.png)
8-Chloro-2-methylquinolin-4-amine
Overview
Description
8-Chloro-2-methylquinolin-4-amine (8CMQ) is an organic compound belonging to the class of quinoline derivatives. It is a colorless solid and is soluble in many organic solvents. 8CMQ has been studied extensively in recent years due to its potential applications in various fields, such as drug synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Anticancer Agents
A series of 2-chloro N-substituted amino quinolines were prepared and characterized by analytical and spectroscopic methods . One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC50) 29.4 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound . This suggests that “8-Chloro-2-methylquinolin-4-amine” could potentially be used in the development of new anticancer agents.
Pharmacophoric Moiety
Quinoline is an important pharmacophoric moiety . The value of quinoline accounts for its basis for the biologically significant molecules with diverse therapeutic profiles . Therefore, “8-Chloro-2-methylquinolin-4-amine” could be used in the development of various bioactive compounds.
Antimalarial Agents
4-Aminoquinoline based compounds are known for their antimalarial activities . Given that “8-Chloro-2-methylquinolin-4-amine” is a quinoline-based compound, it could potentially be used in the development of new antimalarial agents.
Antimicrobial Agents
4-Aminoquinoline based compounds are also known for their antimicrobial activities . This suggests that “8-Chloro-2-methylquinolin-4-amine” could potentially be used in the development of new antimicrobial agents.
Inhibitors for PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway plays a role in multiple cancers by apoptosis and cell proliferation . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins revealed the lesser binding energy with "8-Chloro-2-methylquinolin-4-amine" . This suggests that it could potentially be used in the development of new inhibitors for the PI3K/AKT/mTOR pathway.
Cytotoxic Drug Development
The results of structure–activity relationship studies have shown that the anticancer activity of quinoline scaffold was found to be dependent on the position of the substituents . Thus, developing a novel cytotoxic drug using this scaffold with potent activity and selectivity still remains as an interesting field of research . Therefore, “8-Chloro-2-methylquinolin-4-amine” could potentially be used in the development of new cytotoxic drugs.
Mechanism of Action
Target of Action
The primary target of 8-Chloro-2-methylquinolin-4-amine is the PI3K/AKT/mTOR pathway proteins . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
8-Chloro-2-methylquinolin-4-amine interacts with its targets by binding to the PI3K/AKT/mTOR pathway proteins . The molecular docking studies revealed that this compound has a lesser binding energy with these proteins, indicating a strong interaction .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway, which is a common signaling pathway in multiple cancers . The downstream effects of this interaction can lead to changes in cell proliferation and apoptosis, potentially influencing the progression of cancer .
Result of Action
The compound has shown activity against a non-small cell lung cancer cell line, A549 . It has an inhibition concentration value (IC50) of 29.4 μM, indicating its potential as a cytotoxic agent .
Action Environment
The action, efficacy, and stability of 8-Chloro-2-methylquinolin-4-amine can be influenced by various environmental factorsIt’s also important to note that the compound should be stored at 4°C and protected from light .
properties
IUPAC Name |
8-chloro-2-methylquinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOKCARPGGOSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499343 | |
Record name | 8-Chloro-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-methylquinolin-4-amine | |
CAS RN |
68017-48-1 | |
Record name | 8-Chloro-2-methylquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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